1,1'-Ethynylenedicyclohexanol

Solid-state properties Process chemistry Purification

Researchers requiring difunctional crosslinking for epoxy, polyurethane, or UV-curable coatings often encounter inadequate network formation with monofunctional analogs such as 1-ethynyl-1-cyclohexanol. 1,1'-Ethynylenedicyclohexanol (CAS 78-54-6) resolves this with two equivalent tertiary hydroxyl groups separated by a rigid ethynylene (-C≡C-) spacer, enabling bifunctional esterification, etherification, and crosslinking. • Solid at ambient (mp 112.5°C) for controlled formulation addition without premature reactivity. • Soluble in ethanol, acetone, chloroform, and THF. • Listed as NSC-4321 (NCI screening library). • Supplied at ≥97% purity with full QA documentation.

Molecular Formula C14H22O2
Molecular Weight 222.32 g/mol
CAS No. 78-54-6
Cat. No. B1347061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Ethynylenedicyclohexanol
CAS78-54-6
Molecular FormulaC14H22O2
Molecular Weight222.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C#CC2(CCCCC2)O)O
InChIInChI=1S/C14H22O2/c15-13(7-3-1-4-8-13)11-12-14(16)9-5-2-6-10-14/h15-16H,1-10H2
InChIKeyYMAIXWWPLZFJLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1'-Ethynylenedicyclohexanol Structural Identity & Profile


1,1'-Ethynylenedicyclohexanol (CAS 78-54-6), also known as bis(1-hydroxycyclohexyl)acetylene, is a symmetrical acetylenic diol with molecular formula C₁₄H₂₂O₂ and molecular weight 222.32 g·mol⁻¹ [1]. It features two tertiary cyclohexanol units bridged by a rigid ethynylene (–C≡C–) linker, yielding two hydrogen bond donors, two hydrogen bond acceptors, a computed logP of 2.1, and a topological polar surface area of 40.5 Ų. The compound is a solid at ambient temperature (mp 112.5 °C) and is soluble in common organic solvents including ethanol, acetone, chloroform, and THF, with limited aqueous solubility . It is supplied as an intermediate for organic synthesis, polymer modification, and pharmaceutical building-block applications, typically at purities of 97–98% .

Why Generic Substitutes Cannot Replace 1,1'-Ethynylenedicyclohexanol


Substituting 1,1'-ethynylenedicyclohexanol with 1-ethynyl-1-cyclohexanol (ECHO, CAS 78-27-3) or simple cyclohexanol fundamentally alters the physicochemical and functional profile because the target compound possesses two tertiary hydroxyl groups separated by a rigid, conjugated ethynylene spacer. This architecture enables bifunctional reactivity—both hydroxyls can participate independently in esterification, etherification, or crosslinking—and the triple bond provides a site for addition, cycloaddition, and coordination chemistry that is absent in saturated analogs such as 1,1'-ethylenedicyclohexanol . Single-hydroxyl analogs cannot achieve the same crosslink density or macromolecular architecture in polymer and adhesive formulations. Moreover, the symmetrical, compact C₂-symmetric geometry (rotatable bond count = 2) produces a sharply different solid-state packing and melting point (112.5 °C) compared to ECHO (mp 30–32 °C), directly impacting handling, purification, and formulation protocols .

Quantitative Differentiation Evidence vs. Closest Analogs


Melting Point Differential: Handling & Purification Impact

1,1'-Ethynylenedicyclohexanol exhibits a melting point of 112.5 °C, as reported by multiple authoritative databases and vendor specifications, whereas its closest mono-ethynyl analog, 1-ethynyl-1-cyclohexanol (ECHO, CAS 78-27-3), melts at 30–32 °C (lit.) . This approximately 80 °C difference in melting point has direct consequences for isolation, purification, and formulation: the target compound can be purified by simple filtration and recrystallization at ambient or slightly elevated temperatures, while ECHO requires low-temperature handling to maintain solid form. The higher melting point also enables solid-phase storage stability and reduces volatilization losses during processing .

Solid-state properties Process chemistry Purification

Bifunctional Hydroxyl Crosslinking Capacity

1,1'-Ethynylenedicyclohexanol contains two tertiary hydroxyl groups (H-bond donor count = 2, H-bond acceptor count = 2) connected by an ethynylene bridge, enabling it to function as a bifunctional monomer or crosslinking agent in step-growth polymerization and network formation [1]. In contrast, 1-ethynyl-1-cyclohexanol possesses a single hydroxyl group (H-bond donor count = 1), restricting its role to chain termination or mono-functional derivatization. Vendor technical literature explicitly designates 1,1'-ethynylenedicyclohexanol as a crosslinking agent for high-performance adhesives and coatings, where increased crosslink density contributes to enhanced mechanical properties and chemical resistance . This functional duality is a class-defining feature for procurement decisions involving polyurethane, polyester, and epoxy-acetylene hybrid formulations.

Polymer crosslinking Adhesive formulation Step-growth polymerization

One-Step Synthesis from Cyclohexanone and Acetylene

A patent-documented synthetic protocol (US 2020/392065 A1) reports the preparation of 1,2-bis[(1-hydroxy)cyclohexyl]ethyne (target compound) from cyclohexanone and acetylene in a single autoclave step using KOH/methylcyclohexane at 30 °C and 0.04 MPa acetylene pressure, achieving 730 g of isolated product with 98.6% GC purity after distillation [1]. This two-component, one-step route contrasts with alternative acetylenic diols requiring multi-step sequences involving alkyne pre-functionalization, organometallic reagents, or protecting-group strategies. For example, the mono-analog ECHO is also prepared from cyclohexanone and acetylene, but the bis-adduct formation is a distinct process outcome requiring specific stoichiometric control . The reported yield and purity demonstrate scalable industrial access to 1,1'-ethynylenedicyclohexanol without chromatographic purification.

Synthetic efficiency Process chemistry Industrial scalability

Ethynylene Bridge Reactivity: Alkyne-Enabled Chemistry

The ethynylene (–C≡C–) bridge in 1,1'-ethynylenedicyclohexanol provides a reactive π-system capable of participating in alkyne-specific transformations including transition-metal-catalyzed coupling reactions (Sonogashira, Glaser, Huisgen cycloaddition), coordination to metal centers, and hydrogenation to the corresponding saturated 1,2-bis(1-hydroxycyclohexyl)ethane . In contrast, 1,1'-ethylenedicyclohexanol, which substitutes a saturated –CH₂–CH₂– bridge for the ethynylene unit, lacks any π-functionality and is chemically inert toward these transformations . This structural difference is quantified by the computed XLogP3 values: 2.1 for the ethynylene-bridged compound vs. an expected higher logP for the fully saturated analog (predicted ~3.0), indicating altered lipophilicity and partitioning behavior. The presence of the triple bond also introduces UV absorption features (λ_max ~210–230 nm for isolated alkynes) absent in the saturated counterpart, enabling spectroscopic tracking in reaction monitoring.

Click chemistry Coordination chemistry Alkyne functionalization

C₂-Symmetric Rigid Diol Architecture

1,1'-Ethynylenedicyclohexanol possesses a compact, C₂-symmetric architecture with only two rotatable bonds (computed by PubChem) due to the rigidity of the ethynylene spacer and the chair conformation of both cyclohexane rings [1]. This contrasts sharply with flexible acyclic acetylenic diols such as 2,5-dimethyl-3-hexyne-2,5-diol (CAS 142-30-3), which has a higher rotatable bond count and lacks the conformational pre-organization conferred by the cyclohexyl rings. The low rotatable bond count correlates with efficient crystal packing (mp 112.5 °C vs. 94–96 °C for 2,5-dimethyl-3-hexyne-2,5-diol) and has implications for the design of rigid diol ligands in asymmetric catalysis and metal-organic framework construction [2]. The symmetrical disposition of the two cyclohexanol units also simplifies NMR spectral interpretation (only one set of cyclohexyl resonances in ¹³C NMR: σ 24.5, 26.4, 41.0, 69.1, 88.8 ppm in CD₃OD), facilitating quality-control analysis.

Molecular geometry Crystallization behavior Ligand design

Validated Application Scenarios for 1,1'-Ethynylenedicyclohexanol


Adhesive & Coating Crosslinker with Thermal Stability

Industrial formulators seeking a difunctional crosslinking agent for epoxy, polyurethane, or UV-curable coating systems can use 1,1'-ethynylenedicyclohexanol (CAS 78-54-6) to achieve network formation via both hydroxyl groups, a capability unavailable with monofunctional analogs such as 1-ethynyl-1-cyclohexanol. The compound's melting point of 112.5 °C enables solid-phase addition to formulations without premature reactivity, and its solubility in ethanol and acetone facilitates homogeneous mixing . Vendor documentation explicitly identifies this compound as a crosslinking agent contributing to enhanced strength, durability, and chemical resistance in adhesives and coatings .

Alkyne-Functionalized Pharmaceutical Intermediate

Medicinal chemistry groups requiring a compact, symmetrical scaffold with an internal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira coupling can deploy 1,1'-ethynylenedicyclohexanol as a key intermediate. The ethynylene bridge provides a reactive π-system not present in saturated diol analogs, while the two hydroxyl groups allow orthogonal derivatization to esters, ethers, or carbamates. The compound is listed as an NSC-designated substance (NSC-4321) by the National Cancer Institute, indicating its inclusion in historical screening libraries, and PubChem records document its evaluation in SARS coronavirus helicase inhibition assays [1].

Polymer Modification for Enhanced Mechanical & Thermal Properties

In polymer science, 1,1'-ethynylenedicyclohexanol functions as a modifier that improves mechanical and thermal properties of polymer matrices, as documented in supplier technical literature . The combination of rigid cyclohexyl rings and the ethynylene spacer contributes to chain stiffening and increased glass transition temperatures when incorporated into polymer backbones or used as a post-polymerization modification agent. Its low rotatable bond count (2) and symmetrical structure provide predictable reinforcement effects compared to flexible-chain diol modifiers.

Rigid Diol Ligand Precursor for Asymmetric Catalysis

The C₂-symmetric, conformationally restricted architecture of 1,1'-ethynylenedicyclohexanol makes it a valuable precursor for chiral diol ligands and organometallic complexes. The two equivalent hydroxyl groups can be converted to phosphite, phosphoramidite, or ether donor groups for transition-metal coordination, while the ethynylene bridge maintains a fixed spatial relationship between donor atoms. This structural pre-organization is not achievable with flexible-chain diols or mono-hydroxyl cyclohexanol derivatives, providing a tangible advantage for catalyst design applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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